For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis and Purification of 5-(Biotinamido)pentylamine
Introduction
5-(Biotinamido)pentylamine, also known as N-(5-Aminopentyl)biotinamide or Biotin-Cadaverine, is a key bifunctional molecule widely utilized in biotechnology and pharmaceutical research.[1][2] It consists of a biotin (B1667282) moiety linked to a pentylamine spacer, providing a terminal primary amine for covalent conjugation to other molecules. Its primary application is as a biotin-labeled probe and a substrate for transglutaminase enzymes, which catalyze the incorporation of the molecule into proteins via isopeptide bond formation with glutamine residues.[3][4] This process allows for the specific labeling, detection, and affinity purification of target proteins.[4] The molecule has a molecular formula of C₁₅H₂₈N₄O₂S and a molecular weight of approximately 328.47 g/mol .[5]
Synthesis of 5-(Biotinamido)pentylamine
The synthesis of 5-(Biotinamido)pentylamine is most commonly achieved through the acylation of 1,5-diaminopentane (cadaverine) with an activated derivative of biotin, typically D-biotin-N-hydroxysuccinimide ester (NHS-Biotin). The N-hydroxysuccinimide ester is a highly efficient activating group for the carboxyl group of biotin, allowing it to react readily with primary amines under mild conditions to form a stable amide bond.[6][7]
A critical aspect of this synthesis is controlling the stoichiometry to favor the formation of the mono-biotinylated product over the di-substituted byproduct. Using a significant molar excess of 1,5-diaminopentane ensures that each molecule of NHS-Biotin is more likely to react with an unreacted diamine molecule.
Synthesis Reaction Scheme
The reaction proceeds as follows:
-
Reactants: D-biotin-N-hydroxysuccinimide ester and 1,5-Diaminopentane
-
Product: 5-(Biotinamido)pentylamine
-
Byproduct: N-hydroxysuccinimide (NHS)
Experimental Protocol: Synthesis
Materials:
-
D-biotin-N-hydroxysuccinimide ester (NHS-Biotin)
-
1,5-Diaminopentane (Cadaverine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6][8]
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1,5-diaminopentane (10 molar equivalents) in a suitable solvent mixture such as DCM and DMF (e.g., 10:1 v/v) under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at room temperature.
-
NHS-Biotin Addition: Separately, dissolve NHS-Biotin (1 molar equivalent) in anhydrous DMF or DMSO to create a concentrated stock solution.[8]
-
Reaction: Add the NHS-Biotin solution dropwise to the stirring solution of 1,5-diaminopentane over 30 minutes.
-
Incubation: Allow the reaction to stir at room temperature for 2 to 4 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the NHS-Biotin starting material.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM. b. Dilute the remaining residue with a larger volume of DCM. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 times) and brine (1 time). This removes the NHS byproduct and unreacted diamine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be carried forward for purification.
Data Presentation: Synthesis Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry | 1 eq. NHS-Biotin : 10 eq. 1,5-Diaminopentane | Minimizes di-acylation of the diamine. |
| Solvent | DCM / Anhydrous DMF (or DMSO) | Solubilizes both polar and non-polar reactants.[6] |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for the reaction to proceed efficiently. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete consumption of NHS-Biotin.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and CO₂. |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of crude 5-(Biotinamido)pentylamine.
Purification
Purification of the crude product is essential to remove unreacted starting materials (especially excess diamine), the di-substituted byproduct, and the NHS byproduct. The primary method for achieving high purity is silica (B1680970) gel column chromatography.[10][11] Affinity chromatography can also be used for highly specific purification.[12]
Experimental Protocol: Column Chromatography
Materials:
-
Crude 5-(Biotinamido)pentylamine
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC visualization stain (e.g., Ninhydrin for amines, Potassium Permanganate)[13][14]
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% DCM) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 20% methanol in DCM. Adding a small amount of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can improve peak shape and recovery by preventing the amine product from strongly adsorbing to the acidic silica gel.
-
Fraction Collection: Collect fractions and monitor them by TLC. The product, having a free amine, will be more polar than the di-substituted byproduct but less polar than the highly polar unreacted diamine.
-
Analysis: Use a visualization stain to identify the fractions containing the desired product. Ninhydrin stain will produce a color (typically yellow or purple) with any compound containing a primary or secondary amine.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(Biotinamido)pentylamine as a solid or oil.
Alternative Purification: Affinity Chromatography
Due to the high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M), affinity chromatography is a powerful purification tool.[15]
-
Binding: The crude product is passed over a column containing streptavidin- or avidin-agarose beads. The biotinylated product binds with high specificity.[16]
-
Washing: The column is washed extensively to remove all non-biotinylated impurities.
-
Elution: Elution can be challenging due to the strong interaction. It often requires harsh, denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5).[15] Alternatively, specialized resins with monomeric avidin allow for milder elution using a competitive biotin solution (e.g., 5 mM biotin).[15]
Data Presentation: Purification & Characterization
| Parameter | Method / Value | Purpose / Observation |
| Purification Method | Silica Gel Column Chromatography | Separates compounds based on polarity.[17] |
| Mobile Phase | DCM / MeOH gradient with NH₄OH | Elutes compounds of increasing polarity. NH₄OH improves amine recovery. |
| TLC Analysis | Silica plate, visualized with Ninhydrin/KMnO₄ | Monitors column fractions for product.[13][18] |
| Expected Yield | 60-80% (post-purification) | Typical for this type of reaction and purification. |
| Final Purity | >95% (by HPLC/NMR) | Target purity for most research applications. |
| Molecular Weight | 328.47 g/mol | Confirmed by Mass Spectrometry.[5] |
| Melting Point | 116-121 °C (for TFA salt) | Physical property indicating purity.[19] |
| Confirmation | ¹H NMR, Mass Spectrometry | Structural and identity confirmation.[20][21] |
Visualization: Purification Workflow
Caption: Workflow for the purification of 5-(Biotinamido)pentylamine.
Conclusion
The synthesis and purification of 5-(Biotinamido)pentylamine is a straightforward yet critical process for generating a high-quality chemical probe for biological research. The key to successful synthesis lies in controlling the reaction stoichiometry to maximize the yield of the desired mono-substituted product. Subsequent purification by silica gel column chromatography is a robust method for isolating the product from byproducts and unreacted starting materials. The final pure compound can be characterized by standard analytical techniques to ensure its identity and suitability for downstream applications in protein labeling and affinity-based assays.
References
- 1. Biotins & streptavidin derivatives | AnaSpec [anaspec.com]
- 2. N-(5-アミノペンチル)ビオチンアミド トリフルオロアセタート塩 - ビオチン-カダベリン [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. covachem.com [covachem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. mdpi.com [mdpi.com]
- 12. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. promegaconnections.com [promegaconnections.com]
- 16. goldbio.com [goldbio.com]
- 17. Antibody Purification by Column Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. TLC determination of biotin in a lyophilized multivitamin preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-(生物素氨基)戊胺TFA盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 20. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 21. 1-Pentylamine | C5H13N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
